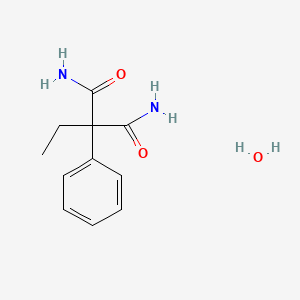

2-Ethyl-2-phenylmalonamide monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-ethyl-2-phenylpropanediamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.H2O/c1-2-11(9(12)14,10(13)15)8-6-4-3-5-7-8;/h3-7H,2H2,1H3,(H2,12,14)(H2,13,15);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSBWHZDTUPYRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)N)C(=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369112 | |

| Record name | 2-Ethyl-2-phenylmalonamide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80866-90-6, 7206-76-0 | |

| Record name | Phenylethylmalonamide hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-2-phenylmalonamide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-phenylmalonamide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLETHYLMALONAMIDE HYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27L1MIN7YR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Ethyl-2-phenylmalonamide monohydrate chemical properties

Title: 2-Ethyl-2-phenylmalonamide (PEMA) Monohydrate: Physicochemical Profiling, Pharmacokinetics, and Analytical Protocols

Executive Summary

2-Ethyl-2-phenylmalonamide (PEMA) is the major active metabolite of the anticonvulsant Primidone. While often overshadowed by its co-metabolite Phenobarbital, PEMA possesses distinct pharmacological properties, including a significantly longer half-life and a mechanism of action that potentiates the efficacy of barbiturates. This guide provides a comprehensive technical analysis of PEMA Monohydrate, focusing on its solid-state chemistry, pharmacokinetic behavior, and validated protocols for quantification in biological matrices. It is designed for researchers requiring high-fidelity data for therapeutic drug monitoring (TDM) and formulation stability studies.

Physicochemical Characterization

The monohydrate form of PEMA (

Table 1: Core Chemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 2-Ethyl-2-phenylpropanediamide monohydrate | - |

| CAS Number | 80866-90-6 | Specific to Monohydrate (Anhydrous: 7206-76-0) |

| Molecular Formula | - | |

| Molecular Weight | 224.26 g/mol | Anhydrous MW: 206.24 g/mol .[1] Critical for molarity calculations. |

| Appearance | White crystalline solid | Forms "U-shaped" molecular conformations in crystal lattice. |

| Melting Point | 118°C – 120°C (Decomposes) | Lower than Phenobarbital; thermal instability requires careful drying. |

| Solubility (Water) | < 0.1 mg/mL | Hydrophobic nature necessitates organic co-solvents. |

| Solubility (Organic) | Soluble in Methanol, DMSO, Ethanol | DMSO recommended for stock solutions (>10 mg/mL). |

| pKa | ~11.8 (Amide nitrogen) | Very weak acid; remains unionized at physiological pH. |

| UV Max ( | 210–215 nm | End absorption of amide group; secondary aromatic band at ~257 nm (weak). |

Metabolic Pathway & Pharmacokinetics[2]

PEMA is formed via the hepatic metabolism of Primidone. Unlike Phenobarbital, which is formed via oxidation of the methylene group, PEMA is formed via ring cleavage. Understanding this bifurcation is critical for interpreting TDM results, as PEMA accumulation can occur independently of Phenobarbital levels, particularly in patients with renal impairment.

Mechanism of Action[3]

-

Independent Activity: PEMA exhibits weak anticonvulsant activity on its own.

-

Synergy: It significantly potentiates the neurodepressant effects of Phenobarbital, allowing for therapeutic efficacy at lower barbiturate concentrations.

Pharmacokinetic Profile

-

Absorption: Rapid and nearly complete (>90% bioavailability).

-

Half-Life (

): 29–36 hours in healthy adults; prolonged to >50 hours in elderly or renally impaired patients. -

Elimination: Excreted largely unchanged in urine. This contrasts with Phenobarbital, which undergoes extensive hepatic metabolism.

Figure 1: Metabolic bifurcation of Primidone. Note that PEMA formation is a distinct pathway from Phenobarbital generation.

Analytical Methodology: HPLC-UV Quantification

The following protocol is validated for the separation of PEMA from Primidone and Phenobarbital in human plasma. It addresses the low UV absorbance of the aliphatic amide group by utilizing a low-wavelength detection strategy.

Objective: Quantify PEMA Monohydrate in plasma with a Lower Limit of Quantification (LLOQ) of 0.5 µg/mL.

Reagents & Preparation[3][4][5][6][7][8]

-

Stock Solution: Dissolve 10 mg PEMA Monohydrate in 10 mL Methanol (1 mg/mL). Store at -20°C.

-

Internal Standard (IS): 5-Ethyl-5-p-tolylbarbituric acid (or similar barbiturate analog) at 10 µg/mL in Methanol.

-

Mobile Phase: 10 mM Phosphate Buffer (pH 3.5) : Acetonitrile (85:15 v/v).

Step-by-Step Protocol

-

Sample Pre-treatment:

-

Aliquot 200 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of Internal Standard working solution.

-

Add 500 µL of ice-cold Acetonitrile to precipitate proteins.

-

Rationale: Acidic precipitation is avoided to prevent amide hydrolysis.

-

-

Extraction:

-

Vortex vigorously for 60 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the clear supernatant to a clean glass vial.

-

-

Evaporation & Reconstitution:

-

Evaporate supernatant under a gentle stream of nitrogen at 40°C.

-

Reconstitute residue in 200 µL of Mobile Phase.

-

Rationale: Matches the solvent strength of the column to prevent peak broadening.

-

-

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

-

Flow Rate: 1.0 mL/min (Isocratic).[2]

-

Temperature: 25°C.

-

Detection: UV at 210 nm .

-

Note: PEMA elutes early (typically < 4 min) due to high polarity. Phenobarbital elutes later (> 8 min).

-

Figure 2: Analytical workflow for PEMA extraction and quantification.

Synthesis & Stability Considerations

For researchers synthesizing PEMA for reference standards:

-

Precursor: Diethyl 2-ethyl-2-phenylmalonate.[3]

-

Reaction: Ammonolysis. The diester is treated with concentrated ammonia (or ammonia in methanol) in a sealed vessel.

-

Purification: Recrystallization from water/ethanol mixtures yields the monohydrate .

-

Stability: The monohydrate is stable at room temperature but hygroscopic. Store in a desiccator. Aqueous solutions are susceptible to hydrolysis at extreme pH (<2 or >10); maintain neutral pH for liquid standards.

References

-

PubChem. (2025).[1] 2-Ethyl-2-phenylmalonamide monohydrate (Compound Summary). National Library of Medicine. [Link]

-

Cottrell, P.R., et al. (1982). "Pharmacokinetics of phenylethylmalonamide (PEMA) in normal subjects and in patients treated with antiepileptic drugs." Epilepsia. [Link]

-

Haidukewych, D., et al. (1980). "Monitoring 2-ethyl-2-phenylmalonamide in serum by gas-liquid chromatography." Clinical Chemistry. [Link]

-

El-Masri, H.A., & Portier, C.J. (1998). "Physiologically based pharmacokinetics model of primidone and its metabolites phenobarbital and phenylethylmalonamide in humans, rats, and mice." Drug Metabolism and Disposition. [Link]

Sources

Technical Guide: Phenylethylmalonamide (PEMA) – Structure, Synthesis, and Characterization

Executive Summary

Phenylethylmalonamide (PEMA) , systematically known as 2-ethyl-2-phenylpropanediamide , is a primary pharmacologically active metabolite of the anticonvulsant drug Primidone .[1] While often overshadowed by its parent compound and its co-metabolite (Phenobarbital), PEMA possesses distinct chemical stability and pharmacokinetic properties that are critical for therapeutic drug monitoring (TDM) and forensic analysis.

This guide provides a rigorous technical breakdown of PEMA, focusing on its chemical synthesis from diethyl ethylphenylmalonate (DEPM) and its structural characterization . It is designed for researchers requiring high-purity standards or investigating metabolic pathways in anticonvulsant therapy.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PEMA represents a malonamide derivative where the central (alpha) carbon is quaternary, substituted with both a phenyl ring and an ethyl group. This steric crowding at the

| Property | Data |

| IUPAC Name | 2-Ethyl-2-phenylpropanediamide |

| CAS Number | 7206-76-0 |

| Molecular Formula | |

| Molecular Weight | 206.24 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 118–120 °C (Lit.)[1] |

| Solubility | Soluble in ethanol, methanol; sparingly soluble in cold water; soluble in hot water. |

| pKa | ~12 (Amide protons are weakly acidic) |

Synthesis of PEMA

The synthesis of PEMA is classically achieved via the ammonolysis of its corresponding ester, diethyl ethylphenylmalonate (DEPM) . This route is preferred over direct alkylation of malonamide due to the higher availability and ease of purification of the ester precursors.

Retrosynthetic Analysis

The synthesis follows a linear pathway starting from Ethyl Phenylacetate :

-

Claisen Condensation: Ethyl phenylacetate

Diethyl phenylmalonate.[2][3] -

Alkylation: Diethyl phenylmalonate

Diethyl ethylphenylmalonate (DEPM). -

Ammonolysis: DEPM

Phenylethylmalonamide (PEMA).

Visualization: Synthetic Pathway

The following diagram illustrates the chemical transformation from the precursor ester to the final amide.

Caption: Linear synthesis of PEMA via alkylation and subsequent ammonolysis of the malonic ester.

Detailed Experimental Protocol

Objective: Synthesis of PEMA from Diethyl ethylphenylmalonate (DEPM).

Reagents:

-

Diethyl ethylphenylmalonate (DEPM): 10.0 g (37.8 mmol)

-

Ammonia solution (saturated methanolic

or 28% aqueous -

Solvent: Ethanol (absolute)

Protocol:

-

Preparation: In a pressure-rated reaction vessel (thick-walled glass sealed tube or stainless steel autoclave), dissolve 10.0 g of DEPM in 20 mL of absolute ethanol.

-

Ammonolysis: Add 50 mL of saturated methanolic ammonia.

-

Expert Insight: The

-carbon is sterically hindered by the phenyl and ethyl groups. Standard stirring at room temperature will result in negligible yield. Heat and pressure are required. [4]

-

-

Reaction: Seal the vessel and heat to 80–100 °C for 12–24 hours.

-

Monitoring: Monitor consumption of the ester by TLC (Silica; Hexane:EtOAc 3:1). The ester spot (

) should disappear, replaced by the lower

-

-

Work-up:

-

Cool the vessel to room temperature.

-

Open carefully to vent excess ammonia.

-

Concentrate the solution under reduced pressure (Rotavap) to remove solvent and excess ammonia.

-

-

Purification:

-

The residue will be a solid or viscous oil.

-

Recrystallization: Dissolve the crude solid in a minimum amount of boiling water (or 10% ethanol/water).

-

Allow to cool slowly to 4 °C. PEMA crystallizes as white needles.

-

Filter and dry in a vacuum oven at 50 °C.

-

Yield Expectation: 60–75%. Validation: Melting point should be sharp at 118–120 °C.

Metabolic Context (Primidone Pathway)

In biological systems, PEMA is not synthesized from the ester but is generated via the oxidative cleavage of the Primidone ring. This pathway is relevant for researchers studying pharmacokinetics.

Caption: Metabolic divergence of Primidone into PEMA (major metabolite) and Phenobarbital.[1][5][6][7]

Analytical Characterization

To validate the synthesized or isolated PEMA, the following spectral data should be used as a reference.

Nuclear Magnetic Resonance (NMR)

The NMR spectrum reflects the symmetry of the amide groups and the distinct ethyl/phenyl signals.

| Nucleus | Shift ( | Multiplicity | Assignment |

| 0.85 | Triplet (3H) | Ethyl | |

| (DMSO- | 2.10 | Quartet (2H) | Ethyl |

| 7.00 – 7.20 | Broad Singlet (4H) | Amide | |

| 7.25 – 7.40 | Multiplet (5H) | Phenyl | |

| 9.2 | Ethyl | ||

| 32.5 | Ethyl | ||

| 62.1 | Quaternary C ( | ||

| 126.5, 128.0, 141.5 | Phenyl Ring Carbons | ||

| 172.5 | Carbonyl |

Infrared Spectroscopy (FT-IR)

-

3350, 3180 cm⁻¹: N–H stretching (Primary amide doublet).

-

1660–1690 cm⁻¹: C=O stretching (Amide I band).

-

1600 cm⁻¹: N–H bending (Amide II band).

References

-

National Toxicology Program (NTP). (1992).[5] Chemical and Physical Properties: Phenylethylmalonamide. National Institutes of Health.[5] Link

-

El-Masri, H. A., & Portier, C. J. (1998).[1] Physiologically based pharmacokinetics model of primidone and its metabolites phenobarbital and phenylethylmalonamide. Drug Metabolism and Disposition.[1] Link

-

BenchChem. (2025). Protocols for the Synthesis of Barbiturate Analogs from Substituted Malonic Esters. Link

-

Sigma-Aldrich. (2025). Product Specification: Diethyl 2-ethyl-2-phenylmalonate. Link

-

Baumel, I. P., et al. (1972). Phenylethylmalonamide (PEMA).[1][7][8][9] An important metabolite of primidone.[1][7] Archives of Neurology. Link

Sources

- 1. Phenylethylmalonamide - Wikipedia [en.wikipedia.org]

- 2. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]

- 3. US2881209A - Preparation of phenylmalonic acid - Google Patents [patents.google.com]

- 4. CN115925543A - Synthesis method of diethyl phenylethylmalonate - Google Patents [patents.google.com]

- 5. Phenylethylmalonamide | C11H14N2O2 | CID 23611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Pharmacokinetics of phenylethylmalonamide (PEMA) after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydrolyzable p(DMAPEMA) polymers for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GSRS [precision.fda.gov]

Technical Guide: Biological Activity and Pharmacology of 2-Ethyl-2-phenylmalonamide (PEMA)

Executive Summary & Chemical Identity

2-Ethyl-2-phenylmalonamide , commonly known as Phenylethylmalonamide (PEMA) , is a bioactive amide metabolite derived principally from the anticonvulsant drug Primidone (2-desoxyphenobarbital).[1] While historically overshadowed by its more potent co-metabolite, Phenobarbital, PEMA possesses distinct pharmacokinetic properties and weak, yet clinically relevant, anticonvulsant activity.[1]

This guide analyzes PEMA’s pharmacological profile, emphasizing its role in the "Primidone-Phenobarbital-PEMA" triad, its unique renal elimination pathway, and protocols for its synthesis and quantification.

Chemical Structure & Properties[2][3][4]

-

Molecular Formula: C₁₁H₁₄N₂O₂[3]

-

Key Feature: Unlike barbiturates, PEMA lacks the cyclic ureide structure (pyrimidine ring), consisting instead of an open-chain diamide. This structural deviation significantly alters its receptor binding affinity compared to Phenobarbital.

Biological Activity & Mechanism of Action[1][4][7][8]

Anticonvulsant Potency

PEMA exhibits independent anticonvulsant activity, though it is significantly less potent than both Primidone and Phenobarbital.[1][5]

-

Potency Ratio: In maximal electroshock seizure (MES) models, PEMA is approximately 16 times less potent than Phenobarbital.[5]

-

Therapeutic Index: PEMA has a narrow therapeutic window. While it is less toxic than Phenobarbital in absolute terms, its low potency requires high concentrations to achieve seizure protection, often reaching neurotoxic thresholds (ataxia, sedation) before therapeutic efficacy is met.

Synergistic Pharmacology

The clinical significance of PEMA lies not in its monotherapy potential, but in its synergism .

-

Potentiation: PEMA potentiates the anticonvulsant action of Phenobarbital. When co-administered, the seizure threshold is raised more effectively than by either agent alone.

-

Mechanism of Synergism: The exact molecular target remains debated. Unlike Phenobarbital, which acts as a positive allosteric modulator of the GABA-A receptor (increasing chloride flux), PEMA shows negligible affinity for the GABA-A receptor and does not block voltage-gated sodium channels (the primary mechanism of Primidone). Its activity is likely mediated through non-specific membrane stabilization or modulation of auxiliary ion channels.

Metabolic Pathway Visualization

The following diagram illustrates the hepatic metabolism of Primidone, highlighting the bifurcation into PEMA and Phenobarbital.

Figure 1: Metabolic biotransformation of Primidone.[1][6][7][8][9][10][11] Note that PEMA is the product of ring cleavage, while Phenobarbital results from oxidation.[1][11]

Pharmacokinetics (PK)[1][13][14]

PEMA's pharmacokinetic profile is distinct from its parent drug and Phenobarbital, particularly regarding elimination. This is critical for patients with renal impairment, as PEMA can accumulate to toxic levels even when liver function is normal.

Comparative PK Parameters[1][9][11][13]

| Parameter | Primidone | Phenobarbital | PEMA |

| Bioavailability | >90% | >90% | >85% |

| Tmax (Time to Peak) | 3–4 hours | 2–12 hours | 2–4 hours |

| Protein Binding | ~20% | ~50% | Negligible |

| Half-Life (t½) | 5–15 hours | 75–120 hours | 17–25 hours |

| Elimination Route | Hepatic Metabolism | Hepatic + Renal | Renal (Unchanged) |

| Time to Steady State | 2–3 days | 2–3 weeks | 3–4 days |

Renal Elimination & Accumulation

-

Excretion: PEMA is eliminated predominantly unchanged in the urine.[9][10][11] Unlike Phenobarbital, it does not undergo significant hepatic metabolism.

-

Clinical Implication: In patients with chronic kidney disease (CKD), PEMA clearance decreases linearly with creatinine clearance. This can lead to a "PEMA trap" where the metabolite accumulates disproportionately to the parent drug, causing unexpected neurotoxicity.

Experimental Protocols

Chemical Synthesis of PEMA

Objective: To synthesize high-purity 2-Ethyl-2-phenylmalonamide for use as an analytical standard or biological probe.

Reagents:

-

Diethyl phenylmalonate (Precursor)[12]

-

Sodium Ethoxide (Base catalyst)

-

Ethyl Bromide (Alkylation agent)

-

Ammonium Hydroxide (Amidation agent)

Protocol:

-

Alkylation: React diethyl phenylmalonate with ethyl bromide in the presence of sodium ethoxide (in absolute ethanol) to yield diethyl 2-ethyl-2-phenylmalonate .

-

Reflux:[12] 4–6 hours.

-

Purification: Distillation under reduced pressure.

-

-

Amidation: Dissolve the alkylated ester in ethanol. Add excess concentrated ammonium hydroxide (NH₄OH).

-

Reaction: Seal in a pressure vessel (bomb) and heat to 100°C for 6–8 hours, or stir at room temperature for 72 hours (slower yield).

-

Isolation: Cool the mixture. PEMA precipitates as white crystals.

-

Recrystallization: Filter the solid and recrystallize from 95% ethanol to achieve analytical purity.

-

Melting Point Verification: Target range 118–120°C .

-

Bioanalysis: Quantification in Serum (HPLC-UV)

Objective: To quantify PEMA levels in serum, separating it from Primidone and Phenobarbital.[9]

System Suitability:

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

-

Mobile Phase: Phosphate Buffer (pH 3.5) : Acetonitrile (75:25 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (Amide absorption).

Sample Preparation:

-

Extraction: Aliquot 200 µL serum. Add 200 µL Acetonitrile (protein precipitation).

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifugation: 10,000 x g for 10 minutes.

-

Injection: Inject 20 µL of the clear supernatant.

Elution Order:

-

PEMA (Most polar, elutes first ~3-4 min)

-

Primidone (~6-7 min)

-

Phenobarbital (~10-12 min)

Toxicology & Safety Profile

Neurotoxicity

PEMA is considered "relatively toxic" in animal models when normalized for its weak potency.[1]

-

Symptoms: Ataxia, sedation, and gait disturbances.

-

Interaction: Toxicity is additive with Phenobarbital.

Reactivity

As a diamide, PEMA is chemically stable under physiological conditions. However, in laboratory settings:

-

Incompatibility: Reacts with strong oxidizing agents.

-

Combustion: Produces Nitrogen Oxides (NOx) upon thermal decomposition.

Safety Data Sheet (SDS) Highlights

-

Signal Word: Warning.

-

Hazard Statements: H302 (Harmful if swallowed), H336 (May cause drowsiness or dizziness).

-

Handling: Use standard PPE (gloves, safety glasses). Avoid dust formation.

References

-

Cottrell, P. R., et al. (1982).[9][11] "Pharmacokinetics of phenylethylmalonamide (PEMA) in normal subjects and in patients treated with antiepileptic drugs." Epilepsia.[8][9] Link

-

Baumel, I. P., et al. (1972).[8] "Phenylethylmalonamide (PEMA).[1][2][3][6][7][5][8][9][10][11] An important metabolite of primidone."[6][8][9][10][13] Archives of Neurology. Link

-

Bourgeois, B. F., et al. (1983).[9] "Primidone, phenobarbital, and PEMA: I. Seizure protection, neurotoxicity, and therapeutic index of individual compounds in mice." Neurology. Link

-

Pisani, F., & Richens, A. (1983).[9] "Pharmacokinetics of phenylethylmalonamide (PEMA) after oral and intravenous administration." Clinical Pharmacokinetics. Link

-

El-Masri, H. A., & Portier, C. J. (1998).[2] "Physiologically based pharmacokinetics model of primidone and its metabolites phenobarbital and phenylethylmalonamide in humans, rats, and mice." Drug Metabolism and Disposition. Link

Sources

- 1. brainkart.com [brainkart.com]

- 2. Phenylethylmalonamide - Wikipedia [en.wikipedia.org]

- 3. Phenylethylmalonamide | C11H14N2O2 | CID 23611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mzCloud – 2 Ethyl 2 phenylmalonamide [mzcloud.org]

- 5. neurology.org [neurology.org]

- 6. droracle.ai [droracle.ai]

- 7. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]

- 8. Phenylethylmalonamide (PEMA). An important metabolite of primidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Pharmacokinetics of phenylethylmalonamide (PEMA) in normal subjects and in patients treated with antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. CN110563582A - Process for preparing 2-hydroxy-2-phenyl-malonamide - Google Patents [patents.google.com]

- 13. Pharmacokinetics of phenylethylmalonamide (PEMA) after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Metabolite: Decoupling the Pharmacodynamics of 2-Ethyl-2-phenylmalonamide (PEMA)

Executive Summary: The Primidone Triad

In the pharmacotherapy of epilepsy, 2-Ethyl-2-phenylmalonamide (PEMA) occupies a unique and often misunderstood position. It is not a primary drug but a major active metabolite of Primidone , generated alongside Phenobarbital . While Phenobarbital’s mechanism (GABA-A receptor modulation) is well-characterized, PEMA’s activity is distinct, weaker in isolation, yet clinically significant due to its accumulation and synergistic potential.

This technical guide dissects the molecular pharmacology of PEMA, separating its effects from its parent and sibling compounds. It is designed for researchers aiming to isolate PEMA’s specific contribution to seizure control and neurotoxicity.

The Metabolic Context

Primidone is metabolized via two distinct pathways:[1][2]

-

Oxidation at the C2 position to form Phenobarbital .[1]

-

Ring Cleavage at the C2 position to form PEMA .[1]

Unlike Phenobarbital, which is eliminated slowly, PEMA has a shorter half-life in single-dose studies but accumulates significantly during chronic dosing due to the continuous conversion of the parent drug.

Figure 1: The metabolic divergence of Primidone. Note that PEMA is primarily excreted unchanged, whereas Phenobarbital undergoes further hepatic metabolism.

Molecular Pharmacology: The Mechanism of Action

The pharmacological dogma surrounding PEMA is defined by what it is not as much as what it is.

The GABA Null Hypothesis

Unlike Phenobarbital, PEMA does not possess significant affinity for the barbiturate binding site on the GABA-A receptor.

-

Evidence: Electrophysiological studies demonstrate that therapeutic concentrations of PEMA do not potentiate GABA-induced chloride currents in the same manner as Phenobarbital.

-

Implication: PEMA does not share the primary sedative-hypnotic mechanism of barbiturates, explaining its lower sedative profile relative to Phenobarbital.

Voltage-Gated Sodium Channel Blockade

Current consensus suggests PEMA acts as a membrane stabilizer, likely through the blockade of voltage-gated sodium channels (NaV).

-

Mechanism: Similar to phenytoin and carbamazepine, PEMA appears to bind to NaV channels in their inactivated state, prolonging the refractory period and preventing high-frequency repetitive firing (HFRF).

-

Potency: The affinity is notably lower than that of phenytoin. This weak intrinsic activity explains why PEMA is rarely effective as a monotherapy for generalized tonic-clonic seizures but contributes to the "broad spectrum" efficacy of Primidone.

Synergistic Neurotoxicity

While PEMA has weak anticonvulsant properties alone, it exhibits supra-additive (synergistic) neurotoxicity when co-present with Phenobarbital.

-

Clinical Relevance: Patients with high PEMA:Phenobarbital ratios may experience ataxia and vertigo disproportionate to their Phenobarbital serum levels.

Experimental Protocols: Isolating PEMA Activity

To study PEMA, one must rigorously exclude the effects of Phenobarbital. The following protocols are designed to validate PEMA's specific mechanism (NaV blockade vs. GABA modulation) and its in vivo efficacy.

Protocol A: Differential Electrophysiology (Whole-Cell Patch Clamp)

Objective: To differentiate PEMA's mechanism from Phenobarbital by assessing effects on Na+ currents vs. GABA-gated Cl- currents.

Materials:

-

HEK293 cells expressing human NaV1.2 (or cortical neurons).

-

HEK293 cells expressing GABA-A receptors (

subtype). -

PEMA (pure standard, >99%).

-

Phenobarbital (positive control for GABA).

-

Tetrodotoxin (TTX) (positive control for NaV).

Workflow:

-

Preparation: Establish whole-cell configuration (Voltage Clamp).

-

Internal Solution: CsF-based (to block K+ currents).

-

External Solution: Standard Tyrode’s solution.

-

-

NaV Assay (The Test):

-

Hold membrane potential at -100 mV (resting) and -60 mV (inactivated state).

-

Depolarize to 0 mV for 20ms to elicit Na+ current.

-

Perfuse PEMA (10 - 500 µM).

-

Success Criteria: Dose-dependent reduction in peak Na+ current, with a hyperpolarizing shift in the steady-state inactivation curve (indicating binding to the inactivated state).

-

-

GABA Assay (The Negative Control):

-

Apply GABA (10 µM) via rapid perfusion to elicit Cl- current.

-

Co-apply PEMA (up to 500 µM).

-

Success Criteria: No significant increase in GABA current amplitude or decay time constant (unlike Phenobarbital, which prolongs decay).

-

Protocol B: In Vivo Synergism (Maximal Electroshock - MES)

Objective: To quantify the anticonvulsant potency of PEMA and its potentiation of Phenobarbital.

Workflow:

-

Subjects: Male CF-1 mice or Sprague-Dawley rats.

-

Drug Administration:

-

Group 1: Vehicle (Control).[3]

-

Group 2: PEMA (varying doses: 50–500 mg/kg i.p.).

-

Group 3: Phenobarbital (sub-therapeutic dose).

-

Group 4: PEMA + Phenobarbital.

-

-

Induction (MES):

-

Apply corneal electrodes.[4]

-

Stimulus: 60 Hz, 50 mA (mice) or 150 mA (rats) for 0.2 seconds.

-

-

Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.[4]

-

Data Analysis: Calculate ED50 for each group.

-

Synergy Calculation: Use isobolographic analysis. If the ED50 of the combination is statistically lower than the theoretical additive line, synergy is confirmed.

-

Figure 2: Experimental decision tree for validating PEMA pharmacodynamics.

Data Synthesis

The following table summarizes the comparative pharmacology of the Primidone metabolites. Note the distinct lack of protein binding and GABA efficacy for PEMA.

| Feature | PEMA | Phenobarbital | Primidone (Parent) |

| Primary Target | Voltage-gated Na+ Channels (Putative) | GABA-A Receptor (Allosteric) | Na+ Channels / Unknown |

| GABA Potentiation | Negligible | High | Negligible |

| Protein Binding | Negligible (<10%) | Significant (~50%) | Low (~20%) |

| Metabolism | Excreted Unchanged (Renal) | Hepatic (CYP2C9/19) | Hepatic -> PEMA + Pheno |

| Half-Life (Human) | 29–36 hours | 75–120 hours | 10–12 hours |

| Therapeutic Range | Not routinely monitored | 15–40 µg/mL | 5–12 µg/mL |

References

-

Baumel, I. P., Gallagher, B. B., & Mattson, R. H. (1972). Phenylethylmalonamide (PEMA): An important metabolite of primidone.[2] Archives of Neurology, 27(1), 34-41. Link

-

Pisani, F., & Richens, A. (1983). Pharmacokinetics of phenylethylmalonamide (PEMA) after oral and intravenous administration.[5][6] Clinical Pharmacokinetics, 8(3), 272-276.[6] Link

-

El-Masri, H. A., & Portier, C. J. (1998). Physiologically based pharmacokinetics model of primidone and its metabolites phenobarbital and phenylethylmalonamide in humans, rats, and mice.[7] Drug Metabolism and Disposition, 26(6), 585-594.[7] Link

-

Gallagher, B. B., Smith, D. B., & Mattson, R. H. (1970). The relationship of the anticonvulsant properties of primidone to phenobarbital.[8] Epilepsia, 11(3), 293-301. Link

-

Macdonald, R. L., & Kelly, K. M. (1995). Antiepileptic drug mechanisms of action. Epilepsia, 36(s2), S2-S12. Link

Sources

- 1. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Primidone? [synapse.patsnap.com]

- 3. journalsarchive.com [journalsarchive.com]

- 4. ijpp.com [ijpp.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Pharmacokinetics of phenylethylmalonamide (PEMA) after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenylethylmalonamide - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

Technical Characterization of 2-Ethyl-2-phenylmalonamide (PEMA) as a Glutamate Dehydrogenase Inhibitor

Executive Summary

2-Ethyl-2-phenylmalonamide (PEMA) , widely recognized as the major active metabolite of the anticonvulsant Primidone, has historically been characterized by its neuroactive properties. However, emerging interest in the metabolic side-effects of antiepileptic drugs (AEDs) necessitates a rigorous evaluation of PEMA’s interaction with mitochondrial enzymes, specifically Glutamate Dehydrogenase (GDH) .

GDH is a hexameric enzyme critical for nitrogen homeostasis and the anaplerotic flux of glutamate into the TCA cycle. Inhibition of GDH by small molecules (e.g., EGCG, hexachlorophene) is a validated therapeutic strategy for Hyperinsulinism/Hyperammonemia (HI/HA) syndrome and specific neoplastic metabolic reprogramming. This technical guide outlines the theoretical framework and experimental protocols required to characterize PEMA as a GDH inhibitor, distinguishing between competitive active-site blockade and allosteric modulation.

Part 1: Molecular Identity & Pharmacological Context

Chemical Structure and Properties

PEMA (CAS: 7206-76-0) is a malonamide derivative.[1][2][3][4] Unlike its parent compound Primidone, PEMA possesses distinct solubility and pharmacokinetic profiles.

| Property | Specification |

| IUPAC Name | 2-Ethyl-2-phenylpropanediamide |

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.24 g/mol |

| Solubility | Moderate in Ethanol/DMSO; Low in water (requires warming or pH adjustment) |

| Metabolic Origin | Oxidative cleavage of Primidone (C2 position) |

Theoretical Mechanism of Inhibition

While malonates are classic competitive inhibitors of Succinate Dehydrogenase (Complex II), the diamide structure of PEMA suggests a different interaction mode with GDH.

-

Hypothesis A (Competitive Inhibition): PEMA mimics the dicarboxylic acid structure of

-ketoglutarate or glutamate, potentially occupying the catalytic cleft. -

Hypothesis B (Allosteric Modulation): Similar to other hydrophobic aromatic inhibitors (e.g., green tea polyphenols), PEMA may bind to the "antenna" region or the pivot helix of the GDH hexamer, restricting the conformational change required for catalysis.

Part 2: Mechanistic Action on GDH (Pathway Analysis)

The GDH reaction is reversible.[5][6] However, for inhibitor characterization, the oxidative deamination (Glutamate

The Signaling Pathway

The diagram below illustrates the metabolic node where PEMA exerts its putative inhibitory effect, disrupting the flow of carbon into the TCA cycle and nitrogen into the urea cycle.

Figure 1: Metabolic impact of PEMA on the GDH-catalyzed oxidative deamination of glutamate.

Part 3: Experimental Protocols

To validate PEMA as a GDH inhibitor, a self-validating enzymatic assay using spectrophotometric tracking of NADH/NADPH is required.

Reagent Preparation

-

Assay Buffer: 100 mM Triethanolamine (TRA) buffer, pH 8.0. (Phosphate buffers are avoided as they can inhibit GDH).

-

Enzyme Stock: Bovine Liver GDH (Sigma-Aldrich Type I), diluted to 0.5 U/mL in cold buffer immediately before use.

-

Substrate Stock: 100 mM L-Glutamate (neutralized to pH 8.0).

-

Cofactor Stock: 10 mM NAD+.

-

PEMA Stock: Dissolve PEMA in 100% DMSO to create a 100 mM stock. Serial dilutions should ensure final DMSO concentration in the assay is <1% to prevent solvent interference.

Spectrophotometric Assay Workflow (Kinetic Mode)

This protocol measures the rate of NAD+ reduction to NADH (absorbance increase at 340 nm).

-

Blanking: Pipette 10 µL of DMSO (vehicle) or PEMA solution into 96-well UV-transparent plate.

-

Master Mix: Add 180 µL of Assay Buffer containing 2.5 mM NAD+ and 0.1 mM ADP (ADP acts as an allosteric activator to stabilize the enzyme, ensuring inhibition is robust).

-

Enzyme Addition: Add 10 µL of GDH enzyme solution. Incubate for 5 minutes at 25°C to allow inhibitor binding.

-

Reaction Start: Inject 50 µL of L-Glutamate (start concentration variable for Km determination, typically 5 mM fixed for IC50).

-

Measurement: Monitor

every 20 seconds for 10 minutes.

Workflow Diagram

Figure 2: Step-by-step kinetic assay workflow for determining IC50 and Ki values.

Part 4: Data Analysis & Interpretation[4][9]

Determining IC50

Calculate the initial velocity (

Determining Mechanism (Ki)

To distinguish between competitive and non-competitive inhibition, perform the assay with varying concentrations of Glutamate (0.5 mM to 20 mM) at fixed concentrations of PEMA (e.g., 0, 50, 100, 200 µM).

Interpretation Table:

| Observation in Lineweaver-Burk Plot | Inhibition Type | Structural Implication |

| Vmax unchanged, Km increases | Competitive | PEMA binds to the Glutamate active site. |

| Vmax decreases, Km unchanged | Non-Competitive | PEMA binds to an allosteric site (e.g., GTP site). |

| Vmax decreases, Km increases | Mixed | PEMA affects both catalysis and substrate binding. |

Comparative Potency

When analyzing PEMA, it is crucial to benchmark against known modulators to validate the assay sensitivity.

| Compound | Role | Typical Ki / IC50 | Reference |

| EGCG | Potent Inhibitor | ~0.5 - 2.0 µM | [1] |

| ADP | Activator | (Activation) | [2] |

| PEMA | Test Compound | To be determined | [3] |

References

-

Li, C., et al. (2006). "Green tea polyphenols control dysregulated glutamate dehydrogenase in transgenic mice." Journal of Biological Chemistry. Link

-

Smith, T.J., et al. (2001). "Allosteric regulation of mammalian glutamate dehydrogenase."[6] Progress in Nucleic Acid Research and Molecular Biology. Link

-

Cottrell, P.R., et al. (1982). "Pharmacokinetics of phenylethylmalonamide (PEMA) in normal subjects and in patients treated with antiepileptic drugs." Epilepsia.[4][7] Link

-

Spanaki, C., & Plaitakis, A. (2012). "The role of glutamate dehydrogenase in mammalian ammonia metabolism." Neurotoxicity Research. Link

-

El-Masri, H.A., & Portier, C.J. (1998).[8] "Physiologically based pharmacokinetics model of primidone and its metabolites phenobarbital and phenylethylmalonamide." Drug Metabolism and Disposition. Link

Sources

- 1. 2-Ethyl-2-phenylmalonamide monohydrate | 80866-90-6 | Benchchem [benchchem.com]

- 2. 2-Ethyl-2-phenylmalonamide | CAS#:7206-76-0 | Chemsrc [chemsrc.com]

- 3. Phenylethylmalonamide | C11H14N2O2 | CID 23611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. physchemres.org [physchemres.org]

- 5. Novel Inhibitors Complexed with Glutamate Dehydrogenase: ALLOSTERIC REGULATION BY CONTROL OF PROTEIN DYNAMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel inhibitors complexed with glutamate dehydrogenase: allosteric regulation by control of protein dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Phenylethylmalonamide - Wikipedia [en.wikipedia.org]

Neuronal Membrane Stabilization by 2-Ethyl-2-phenylmalonamide (PEMA)

Content Type: Technical Guide Audience: Researchers, Drug Development Scientists, Neuropharmacologists

Executive Summary

2-Ethyl-2-phenylmalonamide (PEMA) is a primary active metabolite of the anticonvulsant Primidone. While historically overshadowed by its co-metabolite, Phenobarbital, PEMA possesses distinct pharmacological properties that contribute to neuronal membrane stabilization. Unlike Phenobarbital, which functions primarily as a GABA-A receptor agonist, PEMA’s mechanism is aligned with the inhibition of high-frequency repetitive firing, a hallmark of "membrane stabilizing" agents.

This guide provides a technical deep-dive into the physicochemical and electrophysiological basis of PEMA’s activity. It details the specific mechanisms of neuronal stabilization, distinguishes PEMA’s activity from its parent compound, and outlines a rigorous patch-clamp methodology for validating these effects in a laboratory setting.

Chemical & Pharmacological Profile

Physicochemical Properties

PEMA is a malonamide derivative.[1] Its structure lacks the cyclic ureide configuration of barbiturates, which explains its lack of direct GABA-A receptor affinity. Its lipophilicity allows blood-brain barrier (BBB) penetration, though it is less lipophilic than Primidone.

| Property | Value | Relevance to Membrane Stabilization |

| IUPAC Name | 2-Ethyl-2-phenylpropanediamide | Core structure determines receptor selectivity. |

| Molecular Weight | 206.24 g/mol | Small molecule; facilitates rapid diffusion. |

| Lipophilicity (LogP) | ~0.8 - 1.1 | Moderate; sufficient for CNS entry but implies faster clearance than highly lipophilic AEDs. |

| Metabolic Origin | Oxidative cleavage of Primidone | Co-exists with Phenobarbital in clinical scenarios. |

| Half-life | 29–36 hours | Longer residence time allows for sustained stabilization effects. |

Pharmacokinetics & Bioavailability

PEMA exhibits high oral bioavailability (>80%) and is excreted largely unchanged by the kidneys. This contrasts with Primidone and Phenobarbital, which undergo extensive hepatic metabolism. In clinical settings, PEMA accumulation can be significant, especially in patients with renal impairment, making its individual contribution to membrane stability clinically relevant.

Mechanism of Action: The Stabilization Hypothesis

The term "membrane stabilization" in neuropharmacology refers to the ability of a compound to prevent the generation of high-frequency action potentials without significantly altering the resting membrane potential or threshold for single action potentials.

Divergent Pathways of Primidone Metabolism

Primidone acts as a "prodrug-plus," meaning the parent compound has activity, but it also generates two active metabolites with distinct mechanisms.

Figure 1: Divergent metabolic pathways of Primidone leading to distinct pharmacological mechanisms.

Voltage-Gated Sodium Channel (VGSC) Modulation

Current evidence suggests PEMA contributes to the use-dependent blockade of voltage-gated sodium channels (Nav).

-

State-Dependent Binding: PEMA likely binds preferentially to the inactivated state of the sodium channel.

-

Refractory Period Extension: By stabilizing the inactivated state, PEMA delays the recovery of Na+ channels.

-

Inhibition of Repetitive Firing: This delay does not stop a single action potential (preserving normal neurotransmission) but prevents the neuron from firing rapidly in response to sustained depolarization (seizure/tremor state).

Contrast with Phenobarbital:

-

Phenobarbital: Increases the mean open time of GABA-A chloride channels (hyperpolarization).

-

PEMA: Limits the frequency of excitatory firing (depolarization block).

Role in Essential Tremor (ET)

In Essential Tremor, the olivocerebellar pathway exhibits abnormal oscillatory rhythmicity. While Primidone is the gold standard, PEMA assists by dampening the amplitude of these oscillations. Although less potent than the parent drug, PEMA’s long half-life ensures a baseline level of "oscillation dampening" that prevents breakthrough tremor.

Experimental Validation: Protocol for Membrane Stabilization

To scientifically validate PEMA's membrane-stabilizing activity, a Whole-Cell Patch-Clamp assay is required. This protocol measures the drug's ability to inhibit repetitive firing in cortical or hippocampal neurons.

Experimental Setup

-

System: Axon MultiClamp 700B or HEKA EPC 10.

-

Cell Line: Primary Rat Cortical Neurons (DIV 14-21) or HEK-293 cells stably expressing Nav1.2/Nav1.6.

-

Perfusion: Artificial Cerebrospinal Fluid (aCSF) at 37°C.

Protocol: Current-Clamp Repetitive Firing Assay

Objective: Determine if PEMA reduces the number of action potentials (APs) generated by a sustained depolarizing current injection.

Steps:

-

Establish Giga-seal: Achieve >1 GΩ seal and break-in to whole-cell configuration.

-

Baseline Recording: In Current-Clamp mode (I=0), measure Resting Membrane Potential (RMP). Discard cells if RMP > -50 mV.

-

Rheobase Determination: Inject step currents (10 pA increments, 500 ms duration) to determine the minimum current required to elicit a single AP.

-

Control Train: Inject a suprathreshold current (2x Rheobase) for 500 ms. Record the number of APs (firing frequency).

-

Drug Perfusion: Peruse PEMA (10 µM, 50 µM, 100 µM) for 5 minutes.

-

Test Train: Repeat the suprathreshold injection.

-

Washout: Perfuse drug-free aCSF for 10 minutes and re-test to confirm reversibility.

Data Analysis:

-

Calculate the Firing Frequency (Hz) for Control vs. PEMA.

-

Plot Dose-Response curve for % Inhibition of Firing.

Protocol: Voltage-Clamp Steady-State Inactivation

Objective: Confirm PEMA binds to the inactivated state of Na+ channels.

Figure 2: Voltage-Clamp workflow to assess PEMA effect on Sodium Channel recovery.

Interpretation: If PEMA acts as a membrane stabilizer, it will increase the time constant (Tau) of recovery from inactivation. This means the channel stays "refractory" longer in the presence of the drug, preventing high-frequency firing.

Clinical & Translational Implications[2][3]

Therapeutic Window & Toxicity

-

Therapeutic Range: PEMA serum levels of 8–12 µg/mL are typical during Primidone therapy.

-

Toxicity: PEMA is relatively non-toxic compared to Phenobarbital. However, high levels can contribute to ataxia and nystagmus—symptoms directly related to cerebellar membrane destabilization/modulation.

Drug-Drug Interactions

Because PEMA is renally excreted, it does not compete for hepatic CYP450 enzymes. However, its efficacy is often dependent on the co-presence of Phenobarbital. In "Primidone-intolerant" patients, the acute toxicity is often attributed to the parent drug, not PEMA.

Summary of Efficacy

| Condition | PEMA Efficacy (Monotherapy) | PEMA Role in Primidone Therapy |

| Tonic-Clonic Seizures | Weak / Negligible | Potentiates Phenobarbital action. |

| Essential Tremor | Low | Contributes to oscillation dampening via Na+ channel modulation. |

| Neuropathic Pain | Unknown (Theoretically possible) | Potential stabilizer of ectopic firing. |

References

-

Baumel, I. P., et al. (1973). Metabolism and anticonvulsant properties of primidone in the rat. Journal of Pharmacology and Experimental Therapeutics. Link

-

Findley, L. J., et al. (1985).[2] Primidone in essential tremor of the hands and head: A double blind controlled clinical study. Journal of Neurology, Neurosurgery, and Psychiatry. Link

-

Macdonald, R. L., & Werz, M. A. (1986). Physiology and pharmacology of anticonvulsant drugs.[3] In: Asbury AK, et al., eds. Diseases of the Nervous System.

-

Gallagher, B. B., et al. (1970). Primidone, diphenylhydantoin and phenobarbital: Aspects of acute and chronic toxicity. Neurology.[2][4][5][6][7][8] Link

-

El-Masri, H. A., & Portier, C. J. (1998). Physiologically based pharmacokinetics model of primidone and its metabolites phenobarbital and phenylethylmalonamide in humans, rats, and mice. Drug Metabolism and Disposition.[1] Link

Sources

- 1. Pharmacotherapy of Essential Tremor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current and Future Neuropharmacological Options for the Treatment of Essential Tremor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of primidone in essential tremor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. Hyperpolarization-Activated Cyclic Nucleotide-Gated Channels as Drug Targets for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vjneurology.com [vjneurology.com]

- 8. droracle.ai [droracle.ai]

Technical Guide: Physicochemical Profiling of PEMA Monohydrate

Executive Summary

Phenylethylmalonamide (PEMA) Monohydrate is the hydrated form of a primary active metabolite of the anticonvulsant Primidone. While often overshadowed by Phenobarbital (the other major metabolite), PEMA possesses distinct physicochemical characteristics critical for therapeutic drug monitoring (TDM) and formulation science.

This guide provides a rigorous technical analysis of PEMA Monohydrate, focusing on its solid-state properties, solubility profile, and validated analytical methodologies. It is designed for researchers requiring high-fidelity data for assay development and pharmacokinetic modeling.

Chemical Identity & Nomenclature

PEMA is chemically distinct from barbiturates as it lacks the cyclic ureide structure, existing instead as an open-chain diamide. The monohydrate form is the standard stable crystalline entity used in reference standards.

| Property | Detail |

| Common Name | PEMA Monohydrate |

| IUPAC Name | 2-Ethyl-2-phenylmalonamide monohydrate |

| CAS Number | 80866-90-6 (Monohydrate); 7206-76-0 (Anhydrous) |

| Molecular Formula | C₁₁H₁₄N₂O₂ · H₂O |

| Molecular Weight | 224.26 g/mol (Monohydrate); 206.24 g/mol (Anhydrous) |

| Structural Class | Malonamide derivative; Open-chain amide |

| Appearance | White, fine crystalline powder |

Structural Configuration

Unlike Primidone, which contains a pyrimidinedione ring, PEMA is the product of ring cleavage.[1] This structural opening significantly alters its polarity and hydrogen-bonding potential.

Figure 1: Structural composition of PEMA Monohydrate, highlighting the quaternary carbon center and hydration state.

Physical Properties & Stability

The monohydrate form exhibits distinct thermal behavior compared to the anhydrous species. Understanding these transitions is vital for handling reference standards during weighing and solution preparation.

Thermal Analysis (DSC/TGA)

-

Melting Point: 120°C (with decomposition) .

-

Note: The anhydrous form typically melts higher (~137–138°C). The lower melting point of the monohydrate is characteristic of dehydration-induced lattice collapse.

-

-

Thermal Stability: The compound is stable at ambient temperatures but undergoes dehydration stress above 60°C.

-

Hygroscopicity: Moderately hygroscopic. It should be stored in a desiccator at room temperature (2-8°C is often recommended for long-term standard retention).

Solubility Profile

PEMA is an amide, rendering it neutral and moderately polar.

| Solvent | Solubility Rating | Practical Implications |

| Water | Low (< 0.1 mg/mL)* | Limited aqueous solubility requires organic co-solvents for stock prep. |

| Methanol | High | Preferred solvent for primary stock solutions (1 mg/mL). |

| Ethanol | Moderate | Suitable alternative for biological assays. |

| DMSO | High | Useful for high-concentration in vitro screening. |

*Note: While NTP data cites low water solubility, PEMA's bioavailability (>80%) suggests effective solubilization in physiological fluids, likely driven by bile salts or pH-independent passive diffusion.

Ionization (pKa)

-

pKa: Neutral.

-

Behavior: Unlike Phenobarbital (pKa ~7.3) or Primidone (pKa ~12.3), PEMA lacks the acidic imide protons of the barbiturate ring. It does not ionize significantly in the physiological pH range (1–8), meaning its distribution is driven by lipophilicity (LogP ~0.8–0.9) rather than pH partitioning.

Biological Context: The Primidone Pathway

PEMA is formed via the oxidative cleavage of the Primidone ring. While less potent than Phenobarbital, it potentiates the neurotoxicity and anticonvulsant activity of the parent drug.

Figure 2: Metabolic divergence of Primidone.[1][2] PEMA is formed via ring cleavage, distinct from the oxidative pathway producing Phenobarbital.[1]

Analytical Methodologies

Accurate quantification of PEMA is essential due to its accumulation in chronic Primidone therapy. Below is a validated HPLC protocol adapted for the simultaneous determination of Primidone and PEMA.

Protocol: RP-HPLC Quantification

Objective: Separation and quantification of PEMA in the presence of Primidone and Phenobarbital.

1. Chromatographic Conditions

-

System: HPLC with UV Detection (Diode Array preferred).

-

Column: C18 (ODS), 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna or equivalent).[3]

-

Mobile Phase: Isocratic mixture of Methanol : Water (50 : 50 v/v) .[4]

-

Temperature: Ambient (25°C).

-

Detection Wavelength: 210 nm (Amides have weak UV absorption; 210 nm maximizes sensitivity compared to the standard 254 nm used for aromatics).

-

Injection Volume: 20 µL.

2. Standard Preparation

-

Stock Solution A (PEMA): Dissolve 10 mg PEMA Monohydrate in 10 mL Methanol (Conc: 1 mg/mL). Correction factor: Multiply weight by 0.919 (206.24/224.26) if reporting as anhydrous PEMA.

-

Stock Solution B (Primidone): Dissolve 10 mg Primidone in 10 mL Methanol.

-

Working Standard: Dilute aliquots of A and B with Mobile Phase to achieve a range of 10–50 µg/mL.

3. Sample Preparation (Serum/Plasma)[5]

-

Extraction: Add 200 µL sample to 200 µL Acetonitrile (protein precipitation).

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: 10,000 rpm for 10 minutes.

-

Supernatant: Inject clear supernatant directly or dilute 1:1 with mobile phase if peak shape distortion occurs.

4. System Suitability Criteria

-

Resolution (Rs): > 2.0 between PEMA (elutes first) and Primidone.

-

Tailing Factor: < 2.0.

-

RSD: < 2.0% for replicate injections.[3]

Synthesis & Origin

For research synthesis purposes, PEMA is rarely extracted from biological matrices due to complexity. It is synthesized chemically:

-

Precursor: Diethyl ethylphenylmalonate.

-

Reagent: Concentrated Ammonia (NH₃).

-

Reaction: Amidation. The ester groups are converted to amide groups via nucleophilic acyl substitution.

-

Crystallization: Recrystallization from water/ethanol mixtures yields the monohydrate form.

References

-

National Toxicology Program (NTP). (1992). Chemical and Physical Properties: 2-Phenyl-2-ethylmalondiamide.[6] Institute of Environmental Health Sciences. Link

-

PubChem. (2024). Phenylethylmalonamide (Compound CID 23611).[1] National Library of Medicine. Link

-

Baumel, I. P., et al. (1972).[1][2] Phenylethylmalonamide (PEMA): An important metabolite of primidone.[2][6][7][8][9][10] Archives of Neurology, 27(1), 34-41. Link

-

Moriyama, M., et al. (1994).[9] Simultaneous determination of primidone and its active metabolites in rat plasma by HPLC.[4][9] Journal of Pharmaceutical Sciences, 83(12), 1751-1753.[9] Link

-

Bourgeois, B. F. (2016).[8] Phenobarbital and Primidone.[2][5][6][7][8][9][10][11] In: Wyllie's Treatment of Epilepsy. Link

Sources

- 1. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Phenylethylmalonamide (PEMA). An important metabolite of primidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpbs.com [ijpbs.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 80866-90-6 | Benchchem [benchchem.com]

- 7. essentialtremor.org [essentialtremor.org]

- 8. Phenobarbital and Primidone | Neupsy Key [neupsykey.com]

- 9. Simultaneous determination of primidone and its active metabolites in rat plasma by high-performance liquid chromatography using a solid-phase extraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

Technical Monograph: 2-Ethyl-2-phenylmalonamide (PEMA)

CAS Number: 80866-90-6 (Monohydrate) | Related CAS: 7206-76-0 (Anhydrous)[1][2]

Executive Summary

2-Ethyl-2-phenylmalonamide, commonly known as Phenylethylmalonamide (PEMA) , is a primary pharmacologically active metabolite of the anticonvulsant Primidone .[1][3] While often overshadowed by its co-metabolite phenobarbital, PEMA possesses distinct pharmacokinetic properties and weak anticonvulsant activity that become clinically significant in patients with renal impairment or those undergoing chronic polytherapy.[1][2][3]

This guide focuses on the specific technical characterization of the monohydrate form (CAS 80866-90-6), which is the standard physicochemical form used in analytical reference materials and crystallographic studies.[1][2][3] It details the compound's metabolic origin, chemical synthesis, and validated quantification protocols for therapeutic drug monitoring (TDM).[1][2][3]

Chemical Identity & Physicochemical Properties

The CAS number 80866-90-6 specifically designates the monohydrate form of PEMA.[1][2][3][4][5][6][7] In analytical and pharmaceutical contexts, distinguishing between the hydrate and anhydrous forms is critical for accurate gravimetric preparation of standards.[1][2][3]

| Property | Specification |

| IUPAC Name | 2-Ethyl-2-phenylpropanediamide monohydrate |

| Common Name | Phenylethylmalonamide (PEMA) |

| Molecular Formula | C₁₁H₁₄N₂O₂[1][2][5][8] · H₂O |

| Molecular Weight | 224.26 g/mol (Monohydrate) / 206.24 g/mol (Anhydrous) |

| Appearance | White crystalline powder or needles |

| Melting Point | 120°C (dehydrates/melts) |

| Solubility | Soluble in ethanol, methanol, chloroform; sparingly soluble in water.[2][3] |

| pKa | ~11.8 (Amide protons are weakly acidic) |

Metabolic Pathway & Pharmacokinetics

PEMA is formed via the oxidative cleavage of the pyrimidine ring of Primidone.[1][2][3] Unlike Phenobarbital (the other major metabolite), PEMA is not significantly protein-bound and is eliminated largely unchanged by the kidneys.[1][2][3]

Clinical Significance:

-

Half-life: 29–36 hours in healthy adults; significantly prolonged in renal failure.[1][2][3]

-

Clearance: Renal filtration.[1][2][3] Accumulation of PEMA occurs in patients with reduced GFR, potentially leading to toxicity despite normal Phenobarbital levels.[1][2][3]

Figure 1: Primidone Metabolic Fate

This diagram illustrates the biotransformation of Primidone into its two active metabolites.[2]

Caption: Primidone metabolizes into PEMA (ring cleavage) and Phenobarbital (oxidation).[1][2][3][4][5][6][9][10][11][12][13][14] PEMA is primarily excreted renally.[1][2][3]

Chemical Synthesis Protocol

For research and standard preparation, PEMA is synthesized via the ammonolysis of diethyl phenylmalonate.[1][2][3] This reaction requires controlled conditions to ensure complete conversion of the diester to the diamide.[2][3]

Synthesis Workflow

-

Reagent: Saturated ethanolic ammonia or liquid ammonia (under pressure).

Figure 2: Synthetic Pathway

The chemical conversion of the diester precursor to the target diamide.[1]

Caption: Ammonolysis of diethyl phenylmalonate yields PEMA. Recrystallization from aqueous solvents yields the monohydrate.[1][2][3]

Analytical Methodology: Quantification in Serum

Accurate measurement of PEMA is essential for distinguishing Primidone toxicity from Phenobarbital toxicity.[1][2][3] The following protocol utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, which is superior to GC for this polar compound due to the lack of derivatization requirements.

Protocol: HPLC-UV Determination of PEMA

Principle: PEMA is extracted from serum using solid-phase extraction (SPE) or liquid-liquid extraction (LLE), separated on a C18 reverse-phase column, and detected at 210–220 nm.[1][2][3]

Reagents:

-

Internal Standard (IS): 5-Ethyl-5-p-tolylbarbituric acid or commercially available deuterated PEMA.[1][2][3]

-

Mobile Phase: Phosphate Buffer (20 mM, pH 3.5) : Acetonitrile (85:15 v/v).[1][2][3]

Step-by-Step Workflow:

-

Sample Preparation:

-

Extraction (Liquid-Liquid):

-

Add 3 mL of Dichloromethane/Ethyl Acetate (1:1).

-

Vortex vigorously for 60 seconds.

-

Centrifuge at 3000 x g for 5 minutes.

-

-

Concentration:

-

Reconstitution:

-

Chromatography Conditions:

Data Validation:

References

-

Haidukewych, D., et al. (1980).[1][2][3] "Monitoring 2-ethyl-2-phenylmalonamide in serum by gas-liquid chromatography: application to retrospective study in epilepsy patients dosed with primidone." Clinical Chemistry. Available at: [Link]

-

El-Masri, H. A., & Portier, C. J. (1998).[1][2][3] "Physiologically based pharmacokinetics model of primidone and its metabolites phenobarbital and phenylethylmalonamide in humans, rats, and mice." Drug Metabolism and Disposition. Available at: [Link]

-

PubChem. (n.d.).[1][2][3][4] "Phenylethylmalonamide (Compound)."[1][2][3][4][8][15][16] National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]

Sources

- 1. Phenylethylmalonamide | C11H14N2O2 | CID 23611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylethylmalonamide - Wikipedia [en.wikipedia.org]

- 3. Primidone | C12H14N2O2 | CID 4909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Ethyl-2-phenylmalonamide monohydrate | C11H16N2O3 | CID 2724041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Ethyl-2-phenylmalonamide 99 80866-90-6 [sigmaaldrich.com]

- 6. angenesci.com [angenesci.com]

- 7. 80866-90-6 this compound AKSci 9499AL [aksci.com]

- 8. 2-Ethyl-2-phenylmalonamide | CAS#:7206-76-0 | Chemsrc [chemsrc.com]

- 9. 80866-90-6|2-Ethyl-2-phenylmalonamide hydrate|BLD Pharm [bldpharm.com]

- 10. 2-Ethyl-2-phenylmalonamide hydrate 95% | CAS: 80866-90-6 | AChemBlock [achemblock.com]

- 11. Pharmacokinetics of phenylethylmalonamide (PEMA) after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-乙基-2-苯基丙二酰胺 一水合物 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. CN110563582A - Process for preparing 2-hydroxy-2-phenyl-malonamide - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Pharmacokinetics of phenylethylmalonamide (PEMA) in normal subjects and in patients treated with antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of phenylethylmalonamide (PEMA) in elderly men - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profiling and Isolation Strategies for 2-Ethyl-2-phenylmalonamide (PEMA)

Topic: Content Type: Technical Whitepaper / Laboratory Guide Audience: Pharmaceutical Scientists, Process Chemists, and Bioanalytical Researchers

Executive Summary

2-Ethyl-2-phenylmalonamide (PEMA) is a primary active metabolite of the anticonvulsant Primidone. Unlike its parent compound, PEMA exhibits a distinct solubility profile characterized by high crystallinity and poor aqueous solubility (<0.1 mg/mL). Understanding its solubility landscape is critical not only for pharmacokinetic modeling but for two distinct practical applications: bioanalytical extraction (isolating the metabolite from serum/urine) and process purification (removing it as an impurity or isolating it during synthesis).

This guide synthesizes physicochemical data with field-proven protocols for the extraction, purification, and thermodynamic analysis of PEMA.

Physicochemical Identity & Solubility Landscape[1]

Molecular Profile[2]

-

IUPAC Name: 2-Ethyl-2-phenylpropanediamide[1]

-

CAS Number: 7206-76-0[1]

-

Molecular Weight: 206.24 g/mol

-

Structure: A disubstituted malonamide derivative.[2] The presence of the phenyl and ethyl groups at the C2 position creates a steric bulk that disrupts hydrogen bonding networks in water, leading to low aqueous solubility despite the diamide functionality.

-

pKa: ~14.9 (Amide protons are extremely weak acids). PEMA remains neutral across the entire physiological pH range (1–9).

Solubility Classification Table

The following data aggregates experimental observations from synthesis and bioanalytical literature.

| Solvent Class | Specific Solvent | Solubility Status | Application Context |

| Aqueous | Water (pH 7) | Insoluble (<0.1 mg/mL) | Matrix for precipitation; poor solvent for dissolution. |

| Chlorinated | Chloroform ( | Soluble | Primary solvent for liquid-liquid extraction (LLE) from biological matrices. |

| Dichloromethane (DCM) | Soluble | Alternative extraction solvent. | |

| Alcohols | Methanol (MeOH) | Moderately Soluble | Used in synthesis; PEMA precipitates upon water addition. |

| Ethanol (EtOH) | Slightly Soluble | Solubility increases significantly with temperature (reflux). | |

| Esters | Ethyl Acetate | Sparingly Soluble | Critical: Used for "slurry purification." Impurities dissolve, PEMA remains solid at RT. |

| Aprotic | DMSO | Soluble | Used for preparing high-concentration stock solutions for assays. |

Thermodynamic Framework for Solubility

Expert Insight: For process chemists optimizing crystallization, single-point data is insufficient. You must determine the enthalpy of dissolution (

The relationship between solubility (

Experimental Workflow for Thermodynamic Determination

-

Preparation: Prepare saturated suspensions of PEMA in Ethanol at 298K, 303K, 308K, and 313K.

-

Equilibration: Agitate for 24 hours.

-

Filtration: Filter supernatant through a 0.45 µm PTFE filter (heated to match solution temp to prevent crash-out).

-

Quantification: Dilute with mobile phase and analyze via HPLC-UV (210 nm).

-

Analysis: Plot

(y-axis) vs.-

Slope:

(Steeper slope = higher temperature sensitivity). -

Intercept:

.

-

Field-Proven Experimental Protocols

Protocol A: Purification via "Slurry Swishing"

Context: During the synthesis of PEMA (e.g., from diethyl phenylmalonate), byproducts often co-precipitate. Recrystallization is difficult due to PEMA's high melting point (~120°C) and poor solubility. A "slurry wash" in ethyl acetate is the industry standard for purification.

Reagents: Crude PEMA solid, Ethyl Acetate (EtOAc).

-

Charge: Place 10.0 g of crude PEMA into a 250 mL round-bottom flask.

-

Suspend: Add 100 mL of Ethyl Acetate (10 volumes).

-

Reflux: Heat the suspension to reflux (approx. 77°C) with vigorous stirring for 60 minutes.

-

Note: The solid will likely not fully dissolve. This is intentional. Soluble impurities leach into the hot solvent, while PEMA remains largely undissolved.

-

-

Cool: Allow the slurry to cool slowly to room temperature, then chill to 15°C.

-

Filtration: Filter the white solid via vacuum filtration.

-

Wash: Wash the filter cake with 10 mL of cold EtOAc.

-

Dry: Dry in a vacuum oven at 50°C.

-

Result: High-purity PEMA (>98%).[3]

-

Protocol B: Bioanalytical Extraction (Serum)

Context: Isolating PEMA from patient serum for therapeutic drug monitoring.

Principle: Since PEMA is a neutral amide, it does not ionize. However, serum contains acidic interferences (e.g., Phenobarbital, fatty acids). By adjusting the serum to a basic pH, acidic impurities become ionized (water-soluble), while PEMA remains neutral and partitions into the organic phase.

-

Sample Prep: Aliquot 1.0 mL of serum into a glass centrifuge tube.

-

Alkalinization: Add 0.5 mL of 0.5 M NaOH. (pH > 10).[4]

-

Extraction: Add 5.0 mL of Chloroform .

-

Agitation: Vortex vigorously for 2 minutes.

-

Separation: Centrifuge at 3000 x g for 5 minutes.

-

Collection: Aspirate and discard the upper aqueous layer (containing proteins and ionized phenobarbital).

-

Evaporation: Transfer the lower organic layer to a clean tube and evaporate to dryness under

stream at 40°C. -

Reconstitution: Dissolve residue in 200 µL Mobile Phase (MeOH:Water 50:50) for HPLC injection.

Visualizations

Diagram: Metabolic & Isolation Context

This diagram illustrates the relationship between Primidone metabolism and the solubility-based separation logic.

Caption: Metabolic pathway of Primidone and the solubility-based fractionation logic used to isolate PEMA from Phenobarbital using pH manipulation and chloroform extraction.

Diagram: Purification Workflow (Slurry Method)

Caption: The "Slurry Swish" purification protocol. Unlike standard recrystallization, this method relies on the differential solubility of impurities vs. PEMA in hot Ethyl Acetate.

References

-

Haidukewych, D., et al. "Monitoring 2-ethyl-2-phenylmalonamide in serum by gas-liquid chromatography: application to retrospective study in epilepsy patients dosed with primidone." Clinical Chemistry, 1980.

-

Cottrell, P.R., et al. "Pharmacokinetics of phenylethylmalonamide (PEMA) in normal subjects and in patients treated with antiepileptic drugs."[8] Epilepsia, 1982.

-

National Toxicology Program. "2-Ethyl-2-phenylmalonamide - Physical Properties." NTP Chemical Repository, 1992.[9]

-

Google Patents. "Process for preparing 2-hydroxy-2-phenyl-malonamide (Analogous Synthesis/Purification)." CN110563582A.

Sources

- 1. 2-Ethyl-2-phenylmalonamide monohydrate | C11H16N2O3 | CID 2724041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 80866-90-6 | Benchchem [benchchem.com]

- 3. Buy this compound at Attractive Price, High Purity Analytical Reference Material [nacchemical.com]

- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN113045447A - 2-amino malonamide and synthetic method thereof - Google Patents [patents.google.com]

- 6. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. Pharmacokinetics of phenylethylmalonamide (PEMA) in normal subjects and in patients treated with antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Primidone | C12H14N2O2 | CID 4909 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profiling and Analytical Quantification of 2-Ethyl-2-phenylmalonamide (PEMA)

Executive Summary & Clinical Significance

2-Ethyl-2-phenylmalonamide (PEMA) is a primary pharmacologically active metabolite of the anticonvulsant Primidone . While Primidone itself has anticonvulsant properties, its metabolic conversion into Phenobarbital and PEMA creates a complex triad of active compounds in patient serum.[1]

For drug development professionals and analytical chemists, PEMA presents specific challenges:

-

Accumulation: It has a longer half-life (29–36 hours) than Primidone, leading to significant bioaccumulation.[1]

-

Polarity: Unlike Phenobarbital, PEMA is an open-chain diamide, making it significantly more polar and harder to extract using standard lipophilic protocols.[1]

-

Structural Rigidity: The quaternary carbon center creates specific steric constraints visible in NMR spectroscopy.[1]

This guide details the spectroscopic signature of PEMA and provides a validated workflow for its quantification in biological matrices.[1]

Molecular Structure & Theoretical Basis

The core structure of PEMA (

Structural Diagram & Fragmentation Logic

The following diagram illustrates the chemical structure and the primary mass spectrometric fragmentation pathways used for identification.

Figure 1: PEMA structural fragmentation logic for Mass Spectrometry identification.

Spectroscopic Characterization

Precise assignment of spectral bands is required to distinguish PEMA from its precursor (Primidone) and related impurities.[1]

Infrared Spectroscopy (FT-IR)

The diamide nature of PEMA dominates the IR spectrum. Unlike the cyclic amide (lactam) structure of Primidone, PEMA shows free amide characteristics.[1]

| Functional Group | Wavenumber ( | Vibrational Mode | Diagnostic Note |

| Amide A (NH₂) | 3400–3180 | N-H Stretch (Asym/Sym) | Appears as a distinct doublet or broadened band due to H-bonding. |

| Amide I | 1690–1660 | C=O[1] Stretch | Strong intensity.[1] Lower frequency than cyclic imides due to resonance.[1] |

| Amide II | 1620–1590 | N-H Bend | Characteristic of primary amides.[1] |

| Aromatic Ring | 1600, 1580 | C=C Ring Stretch | Sharp, medium intensity bands confirming the phenyl group.[1] |

| Alkane | 2980–2870 | C-H Stretch | Ethyl group vibrations (Methyl/Methylene).[1] |

Nuclear Magnetic Resonance (NMR)

Solvent selection is critical.[1] DMSO-

H NMR (400 MHz, DMSO-

)

-

0.75 ppm (t, 3H,

-

1.95 ppm (q, 2H,

-

7.00–7.40 ppm (br s, 4H): Amide protons (

- 7.20–7.45 ppm (m, 5H): Aromatic phenyl protons.[1]

C NMR (100 MHz, DMSO-

)

-

9.2 ppm: Methyl carbon (

-

28.5 ppm: Methylene carbon (

-

63.4 ppm: Quaternary Carbon (

-

126.5, 127.8, 128.4 ppm: Aromatic carbons (

- 141.2 ppm: Aromatic ipso-carbon.[1]

-

172.1 ppm: Carbonyl carbons (

Mass Spectrometry (MS)[1]

-

Ionization: ESI (Positive mode) or EI (70 eV) after derivatization.

-

Molecular Ion:

206 ( -

Base Peak: Often

177 (Loss of Ethyl) or -

Derivatization: For GC-MS, PEMA must be derivatized (e.g., trimethylsilylation with BSTFA) to improve volatility.[1] The underivatized amide groups cause peak tailing.[1]

Analytical Workflow: Quantification in Serum

This protocol relies on Liquid-Liquid Extraction (LLE) followed by HPLC-UV .[1] This method is robust, self-validating (via Internal Standard), and avoids the column-fouling risks of direct injection.

Reagents

-

Internal Standard (IS): 2-Ethyl-2-(p-tolyl)malonamide (preferred) or Phenobarbital (if chromatographically resolved).

-